- One pot process for the preparation of oseltamivir phosphate, India, , ,

Cas no 943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester)

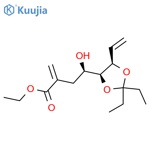

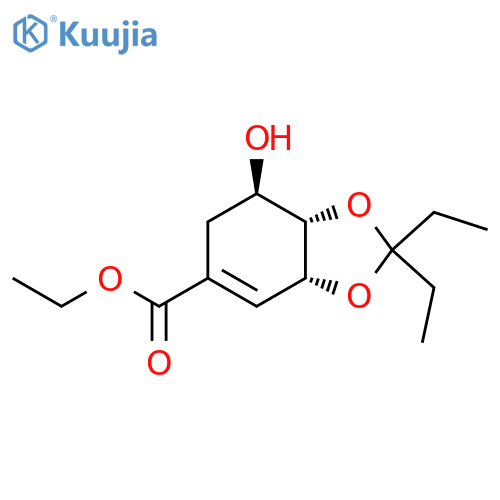

943515-58-0 structure

Nombre del producto:3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

Número CAS:943515-58-0

MF:C14H22O5

Megavatios:270.321485042572

CID:1063373

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Propiedades químicas y físicas

Nombre e identificación

-

- 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

- 2,2-Diethyl-7beta-hydroxy-3abeta,6,7,7abeta-tetrahydro-1,3-benzodioxole-5-carboxylic acid ethyl ester

- Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

- Ethyl (3aR,7R,7aS)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-1,3-benzodioxole-5-carboxylate (ACI)

-

- Renchi: 1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1

- Clave inchi: UPBCFJGUCHGYAN-UTUOFQBUSA-N

- Sonrisas: C(C1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC)C

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 5

- Complejidad: 372

- Superficie del Polo topológico: 65

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | D444480-250mg |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 250mg |

$ 184.00 | 2023-09-07 | ||

| TRC | D444480-2.5g |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 2.5g |

$ 1453.00 | 2023-09-07 |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 15 min, rt; 6 - 8 h, rt → reflux; reflux → 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethyl orthoformate Catalysts: Benzenesulfonic acid Solvents: Ethanol ; > 3 h, rt

1.2 2 h, rt

1.2 2 h, rt

Referencia

- Epoxide intermediate in the tamiflu synthesis, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Method for preparation of shikimate ether compounds, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 d, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

Referencia

- A concise and practical synthesis of oseltamivir phosphate(Tamiflu) from D-mannose, Tetrahedron, 2012, 68(34), 6803-6809

Métodos de producción 5

Condiciones de reacción

Referencia

- Shikimic acid sulfonates and preparation method thereof, China, , ,

Métodos de producción 6

Condiciones de reacción

1.1 3 h, 40 - 70 °C

Referencia

- Shikimate compounds, shikimic acid compounds and preparation method thereof, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichloroethane ; 2 h, 25 °C; 4 h, 45 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

Referencia

- New routes for the synthesis of antiviral agent oseltamivir and its salts, Brazil, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 15 min, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

- Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus, Bioorganic & Medicinal Chemistry, 2012, 20(6), 2152-2157

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 1.5 h, reflux; cooled

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

Referencia

- New method for the rapid extraction of natural products: Efficient isolation of shikimic acid from star anise, Organic Letters, 2015, 17(10), 2428-2430

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Benzenesulfonic acid , Triethyl orthoformate Solvents: Ethanol

1.2 Reagents: Triethyl orthoformate

1.2 Reagents: Triethyl orthoformate

Referencia

- A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid, Tetrahedron Letters, 2012, 53(13), 1561-1563

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt

Referencia

- Expeditious access to (-)-shikimic acid derivatives for Tamiflu synthesis, Tetrahedron Letters, 2011, 52(48), 6352-6354

Métodos de producción 12

Condiciones de reacción

Referencia

- Method for crystallizing intermediate 5 of oseltamivir phosphate with high purity, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Ethyl ketone

Referencia

- Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate, Organic Process Research & Development, 1999, 3(4), 266-274

Métodos de producción 14

Condiciones de reacción

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 5 h, reflux; cooled

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

Referencia

- Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu), Green Chemistry, 2008, 10(7), 743-745

Métodos de producción 15

Condiciones de reacción

1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: 1,2-Dichloroethane ; 2 h, reflux

Referencia

- Synthesis of some carbahexopyranoses using Mn/CrCl3 mediated domino reactions and ring closing metathesis, Tetrahedron, 2016, 72(15), 1838-1849

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Raw materials

- Ethyl (γR,4S,5R)-5-ethenyl-2,2-diethyl-γ-hydroxy-α-methylene-1,3-dioxolane-4-butanoate

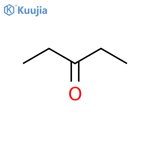

- 3-Pentanone

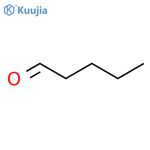

- Pentanone

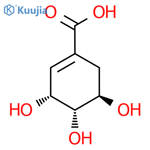

- Shikimic acid

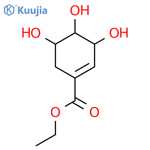

- Shikimic Acid Ethyl Ester

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preparation Products

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Literatura relevante

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester) Productos relacionados

- 29094-61-9(Glipizide)

- 1804408-54-5(Methyl 3-bromomethyl-4-cyano-5-nitrobenzoate)

- 2228915-92-0(2-(5-bromo-2-chlorophenyl)-2-fluoroethan-1-amine)

- 2171703-36-7(2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopyridin-2-yl}acetic acid)

- 2137743-31-6(1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carbaldehyde)

- 1214362-70-5(2-(3',3-Difluorobiphenyl-5-yl)-2-hydroxyacetic acid)

- 129821-92-7(6-methyl-2-Pyridinecarboximidic acid methyl ester)

- 2680854-98-0(2-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)butanoic acid)

- 866897-55-4(2-3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

- 1609396-70-4(N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide)

Proveedores recomendados

BIOOKE MICROELECTRONICS CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote

Suzhou Genelee Bio-Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan brilliant Technology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote